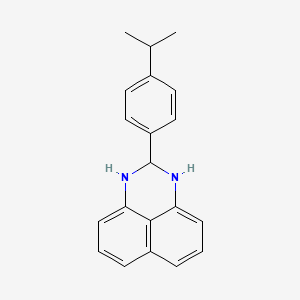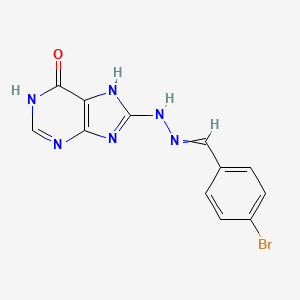![molecular formula C23H24ClN3O3 B6087009 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone, also known as CPP-109, is a compound that has been studied for its potential use in treating addiction and other neurological disorders.
Mecanismo De Acción
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a potent inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is involved in the breakdown of the neurotransmitter glutamate, which is involved in the reward pathway of the brain. By inhibiting GCPII, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone increases the levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to increase levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been well-tolerated in human clinical trials, with few adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is its specificity for GCPII, which reduces the risk of off-target effects. However, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Direcciones Futuras
For research on 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone include studying its potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the mechanism of action of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone and how it can be optimized for clinical use. Finally, studies on the long-term effects of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone are needed to fully understand its safety and efficacy.
In conclusion, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a promising compound that has been studied for its potential use in treating addiction and other neurological disorders. Its specificity for GCPII and well-tolerated profile make it an attractive candidate for further research and clinical development.
Métodos De Síntesis
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is synthesized by reacting 4-chlorobenzylamine with 1-benzylpiperazine to form N-benzyl-4-chlorobenzylamine. This intermediate is then reacted with 3-piperidinone to form 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone. The synthesis method has been optimized to produce high yields of pure 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone.
Aplicaciones Científicas De Investigación
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as Tourette's syndrome, obsessive-compulsive disorder, and depression. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to reduce drug-seeking behavior in animal models and has been well-tolerated in human clinical trials.
Propiedades
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-9-6-17(7-10-19)14-26-15-18(8-11-21(26)28)23(30)25-12-13-27(22(29)16-25)20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCUHVKXWJKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(4-Chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)

![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)

![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)